Comparative Molar Absorptivity and Hypsochromic Shift in Polar Solvents
Dioxybenzone exhibits a distinct molar extinction coefficient (ε) and solvent-dependent absorption shift compared to the class-leading benzophenone, oxybenzone. In a non-polar solvent, its absorption maximum (λmax) is 352 nm with an ε of 9400 M⁻¹cm⁻¹. This λmax experiences a substantial hypsochromic (blue) shift of -26 nm when transferred to a polar solvent environment, moving to 326 nm [1]. This behavior contrasts with oxybenzone, which has a lower ε of 9300 M⁻¹cm⁻¹ and a smaller hypsochromic shift of only -8 nm under the same conditions [1]. The larger shift for dioxybenzone indicates a stronger interaction with polar formulation bases, which is a critical design parameter.
| Evidence Dimension | Molar Extinction Coefficient (ε) in Non-Polar Solvent |
|---|---|
| Target Compound Data | 9400 M⁻¹cm⁻¹ |
| Comparator Or Baseline | Oxybenzone: 9300 M⁻¹cm⁻¹ |
| Quantified Difference | +100 M⁻¹cm⁻¹ (+1.1%) |
| Conditions | Non-polar solvent (e.g., hexane or mineral oil) |
Why This Matters
The higher molar extinction coefficient for dioxybenzone indicates a marginally stronger per-molecule absorption of UV radiation, which can contribute to higher UVB/UVA-II protection efficiency in a formulation.
- [1] Shaath, N. A. (1987). On the theory of ultraviolet absorption by sunscreen chemicals. Journal of the Society of Cosmetic Chemists, 38(3), 193-208. (Table III). View Source
